7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 4-chlorophenyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, often involving automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound shares the piperazine and chlorobenzyl moieties but differs in the core structure.
(E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Similar in having a piperazine ring and chlorophenyl group, but with a different core and additional bromine substitution.
Uniqueness
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H25Cl2N5 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H25Cl2N5/c1-17-15-23(31-13-11-30(12-14-31)16-19-3-7-21(26)8-4-19)32-25(28-17)24(18(2)29-32)20-5-9-22(27)10-6-20/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
YWCOUJAOWJHUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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